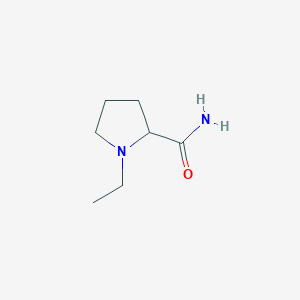

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

描述

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (S)-(-) enantiomer is particularly important due to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research areas.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (S)-(-) enantiomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis or resolution of racemic mixtures. The use of high-performance liquid chromatography (HPLC) or other chromatographic techniques is common to separate the desired enantiomer from the racemic mixture. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted amides or other derivatives.

科学研究应用

Synthesis and Chemical Properties

The synthesis of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide can be achieved through various methods, including:

- Chiral Resolution : Utilizing chiral starting materials such as L-proline to obtain enantiomerically pure forms.

- Stereocontrolled Synthesis : Employing techniques that ensure the desired stereochemistry is maintained throughout the synthetic process .

The compound serves as an intermediate in the production of several pharmaceuticals, including antipsychotics and antiemetics .

Antidepressant and CNS Activity

This compound has been identified as an intermediate in the synthesis of levosulpiride, a drug used for treating depression and other central nervous system disorders . The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for further pharmacological exploration.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer treatment. It has been investigated for its ability to target specific pathways involved in tumor survival and invasiveness, particularly through modulation of the Akt kinase signaling pathway . This suggests that derivatives of this compound could be developed into novel anticancer agents.

Case Study 1: Levosulpiride Synthesis

A notable application of this compound is its role in synthesizing levosulpiride. The synthetic route involves several steps where this compound acts as a crucial intermediate, demonstrating its importance in developing effective antidepressant therapies .

Case Study 2: Anticancer Activity

Research focused on targeting Akt kinase has shown that compounds derived from this compound can inhibit cancer cell proliferation and enhance drug sensitivity. This case study emphasizes the compound's potential as a lead structure for developing new cancer therapeutics .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Antidepressant Synthesis | Intermediate for levosulpiride | Effective in treating depression |

| Cancer Research | Modulator of Akt signaling | Inhibits tumor growth and enhances drug sensitivity |

作用机制

The mechanism of action of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-(-) enantiomer’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

相似化合物的比较

Similar Compounds

- ®-(+)-1-Ethyl-2-pyrrolidinecarboxamide

- 1-Methyl-2-pyrrolidinecarboxamide

- 1-Propyl-2-pyrrolidinecarboxamide

Uniqueness

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is unique due to its specific (S)-(-) stereochemistry, which imparts distinct biological and chemical properties compared to its ®-(+)-enantiomer and other similar compounds. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity and specificity.

生物活性

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, with the CAS number 114812-34-9, is a proline derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrrolidine carboxamides, which have been investigated for various pharmacological effects, including antimicrobial and metabolic modulation. This article delves into the biological activity of this compound, summarizing research findings, in vitro studies, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.199 g/mol |

| Density | 1.047 g/cm³ |

| Boiling Point | 283.5 °C |

| Melting Point | 110 °C |

| Flash Point | 125.3 °C |

Research indicates that this compound may influence several biological pathways:

- Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : A study highlighted that pyrrolidine carboxamides, including this compound, act as potent inhibitors of InhA, an enzyme critical for fatty acid biosynthesis in Mycobacterium tuberculosis. The lead compound demonstrated an IC₅₀ of approximately 10.05 µM, indicating significant inhibitory activity against this target .

- Ergogenic Effects : As an amino acid derivative, this compound has been noted for its potential to enhance physical and mental performance. It may influence the secretion of anabolic hormones and reduce exercise-induced muscle damage .

In Vitro Studies

In vitro studies have provided insights into the biological activity of this compound:

- Antimicrobial Activity : The compound has shown promise as an inhibitor against Mycobacterium tuberculosis, suggesting its potential utility in treating tuberculosis infections .

- Metabolic Modulation : Research suggests that compounds in this class can affect metabolic processes, potentially offering therapeutic benefits in conditions like metabolic syndrome and type 2 diabetes .

Table: Summary of In Vitro Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Inhibition of InhA | IC₅₀ = 10.05 µM | |

| Ergogenic effects | Enhances performance metrics | |

| Metabolic disease relevance | Potential for diabetes therapy |

Case Studies

Several case studies have explored the implications of pyrrolidine carboxamides in clinical settings:

- Tuberculosis Treatment : A study identified this compound as part of a series that effectively inhibited InhA, highlighting its potential as an antitubercular agent .

- Metabolic Health : Another investigation evaluated the effects of amino acid derivatives on physical performance and metabolic health, noting significant improvements in subjects under stress conditions .

属性

IUPAC Name |

1-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOASEHNECNLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340719 | |

| Record name | 1-ethylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114812-34-9 | |

| Record name | 1-ethylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。